4-n-Butoxy-3-methylbenzoyl chloride
Description
Properties
IUPAC Name |
4-butoxy-3-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-3-4-7-15-11-6-5-10(12(13)14)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSRDKKEUZBSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Reaction Conditions :
-
Substrate : 4-n-Butoxy-3-methylbenzoic acid
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Chlorinating Agent : SOCl₂ (2.5–3.0 equiv)
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Catalyst : N,N-dimethylformamide (DMF, 0.1–1.0 mol%)
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Temperature : 70–90°C
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Time : 3–6 hours
Procedure :
In a reflux apparatus equipped with a gas trap, 4-n-butoxy-3-methylbenzoic acid (1.0 equiv) is mixed with SOCl₂ and catalytic DMF. The mixture is heated to 90°C until gas evolution ceases. Excess SOCl₂ is removed via vacuum distillation, yielding the crude product. Purification by fractional distillation under reduced pressure (6–10 mmHg) affords 4-n-butoxy-3-methylbenzoyl chloride in 85–92% yield.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | ≥98% |
| Boiling Point | 126–128°C (6 mmHg) |
Mechanistic Insight :
DMF catalyzes the formation of a reactive Vilsmeier intermediate, accelerating the conversion of the carboxylic acid to the acyl chloride.
Etherification-Chlorination Tandem Approach
For cases where the precursor acid is unavailable, a two-step synthesis from 3-methyl-4-hydroxybenzoic acid is employed.
Butoxylation of 3-Methyl-4-hydroxybenzoic Acid
Reaction Conditions :
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Substrate : 3-Methyl-4-hydroxybenzoic acid
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Alkylating Agent : 1-Bromobutane (1.2 equiv)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : Dimethylacetamide (DMAc)
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Temperature : 120°C
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Time : 12–18 hours
Procedure :
A mixture of 3-methyl-4-hydroxybenzoic acid, 1-bromobutane, and K₂CO₃ in DMAc is heated under nitrogen. Post-reaction, the mixture is acidified with HCl, and the precipitated 4-n-butoxy-3-methylbenzoic acid is filtered (yield: 75–80%).
Subsequent Chlorination
The isolated acid is chlorinated as described in Section 1.1, yielding the target compound with an overall yield of 64–72%.
Oxalyl Chloride-Based Acylation
Oxalyl chloride offers a milder alternative to SOCl₂, particularly for acid-sensitive substrates.
Reaction Conditions :
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Substrate : 4-n-Butoxy-3-methylbenzoic acid
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Chlorinating Agent : (COCl)₂ (1.5 equiv)
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Solvent : Anhydrous dichloromethane (DCM)
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Catalyst : DMF (1–2 drops)
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Temperature : 25°C (room temperature)
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Time : 4–8 hours
Procedure :
The acid is dissolved in DCM, followed by dropwise addition of oxalyl chloride. After stirring, the solvent and excess reagent are evaporated, yielding the product in 88–90% purity without distillation.
Advantages :
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Minimal side product formation (e.g., sulfonic acid byproducts).
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Compatible with thermally labile substrates.
Industrial-Scale Optimization
Purity Control
-
Byproduct Mitigation : Triethanolamine (0.4 wt%) suppresses aryl chlorination during butoxylation.
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Purification : Short-path distillation at 6 mmHg reduces thermal degradation, achieving >99% purity.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃) : δ 7.85 (d, 1H, J=8.4 Hz), 7.45 (d, 1H, J=2.0 Hz), 7.32 (dd, 1H, J=8.4, 2.0 Hz), 4.05 (t, 2H, J=6.4 Hz), 2.45 (s, 3H), 1.75–1.65 (m, 2H), 1.50–1.40 (m, 2H), 0.95 (t, 3H, J=7.2 Hz).
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IR (neat) : 1775 cm⁻¹ (C=O stretch), 730 cm⁻¹ (C-Cl stretch).
Chromatographic Profiles
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HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
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GC-MS : m/z 226 (M⁺), 191 (M⁺-Cl).
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxy-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-n-butoxy-3-methylbenzoic acid in the presence of water.
Reduction: The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) can be used under mild conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters depending on the nucleophile used.
Hydrolysis: Formation of 4-n-butoxy-3-methylbenzoic acid.
Reduction: Formation of 4-n-butoxy-3-methylbenzyl alcohol.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-n-butoxy-3-methylbenzoyl chloride is as an intermediate in organic synthesis. It serves as a reagent for:
- Derivatization : This compound can be employed for the derivatization of amines and alcohols, facilitating their detection and quantification through techniques such as High-Performance Liquid Chromatography (HPLC) .
- Synthesis of Complex Molecules : It is used in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to introduce butoxy and methyl groups into molecules makes it valuable in modifying the properties of target compounds .
Pharmaceutical Applications
The pharmaceutical industry benefits from the use of this compound in several ways:
- Intermediate in Drug Development : This compound acts as an essential building block in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown potential antimicrobial activities against pathogenic microorganisms, indicating its relevance in developing new antibiotics .
- Research Studies : Case studies have demonstrated that derivatives synthesized from this compound exhibit moderate antibacterial activity against Gram-positive bacteria. These findings are crucial for researchers focusing on antibiotic resistance and new treatment options .
Agrochemical Applications
In agriculture, this compound is significant for:
- Synthesis of Crop Protection Agents : The compound is involved in producing herbicides and pesticides, contributing to agricultural productivity. Its chemical structure allows for modifications that enhance the efficacy and specificity of agrochemical products .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-n-Butoxy-3-methylbenzoyl chloride involves its reactivity as an acyl chloride. The compound readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which makes it susceptible to attack by nucleophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-n-Butoxy-3-methylbenzoyl chloride and related benzoyl chloride derivatives:
Key Findings:
Substituent Effects on Reactivity: The electron-donating butoxy group in this compound reduces electrophilicity at the carbonyl carbon compared to electron-withdrawing groups (e.g., -CCl₃ in 4-(Trichloromethyl)benzoyl chloride), slowing nucleophilic attack but enhancing solubility in nonpolar solvents . Steric hindrance from the meta-methyl group in this compound may limit accessibility to bulky nucleophiles, unlike the unsubstituted benzoyl chloride .
Applications in Pharmaceuticals :
- 4-(4-Phenylbutoxy)benzoyl chloride (CAS 108807-05-2) is patented for synthesizing anti-inflammatory and antimicrobial agents, highlighting the role of extended alkoxy chains in bioactivity . In contrast, this compound’s smaller substituents may favor simpler esterifications.
Crystallographic Behavior :
- Hydrogen bonding patterns in benzoyl chlorides are influenced by substituents. For example, the butoxy group in this compound may form weaker hydrogen bonds compared to compounds with polar groups (e.g., -OH or -NH₂), affecting crystal packing and stability .
Biological Activity
4-n-Butoxy-3-methylbenzoyl chloride is an organic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique chemical structure, which includes a benzoyl chloride moiety, positions it as a potential candidate for diverse biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a butoxy group attached to a methyl-substituted benzoyl chloride, which contributes to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Modulation : The compound has been studied for its potential to modulate enzyme activity, particularly in relation to metabolic pathways.
- Antioxidant Properties : Preliminary investigations suggest that it may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems.
- Cell Proliferation Inhibition : Some studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
-
Enzyme Inhibition Studies :
- A study conducted on various enzyme systems demonstrated that this compound inhibits specific enzymes involved in metabolic processes. The inhibition was quantified using IC50 values, indicating effective concentrations required for significant enzyme activity reduction.
-
Antioxidant Activity :
- In vitro assays have shown that this compound exhibits significant antioxidant properties. These findings were supported by tests measuring the compound's ability to scavenge free radicals, with results indicating a dose-dependent response.
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Cancer Cell Line Testing :
- A series of experiments were performed on human cancer cell lines (e.g., breast and colon cancer). The results indicated that treatment with this compound led to reduced cell viability and induced apoptosis. These findings suggest its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 4-<i>n</i>-Butoxy-3-methylbenzoyl chloride, and what reaction conditions are critical for high yield?
The synthesis typically involves chlorination of the corresponding benzoic acid derivative. A general method for analogous compounds (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid) uses oxalyl chloride in dichloromethane (DCM) with a catalytic amount of DMF under inert atmosphere . Key parameters include:
- Strict anhydrous conditions to prevent hydrolysis of the acid chloride.
- Reaction completion monitored by TLC or NMR.
- Immediate use or inert storage of the product due to its hydrolytic sensitivity .
Q. What safety protocols are essential when handling 4-<i>n</i>-Butoxy-3-methylbenzoyl chloride in the laboratory?
Based on structurally similar acyl chlorides (e.g., 4-Bromobenzoyl chloride):
- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
- Emergency measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation .
Q. How can researchers characterize the purity and structural integrity of 4-<i>n</i>-Butoxy-3-methylbenzoyl chloride?
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and butoxy chain integrity .
- FT-IR to verify carbonyl (C=O) stretch at ~1770–1810 cm⁻¹ and absence of -OH from residual acid .
- Mass spectrometry : High-resolution MS (HRMS) for exact mass validation, as demonstrated for related benzoic acid derivatives .
Q. What are the recommended storage conditions to ensure stability of 4-<i>n</i>-Butoxy-3-methylbenzoyl chloride?
Store in airtight, moisture-resistant containers under inert gas (N2 or Ar) at 2–8°C . Avoid exposure to humidity, which accelerates hydrolysis to the benzoic acid .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization) during synthesis of 4-<i>n</i>-Butoxy-3-methylbenzoyl chloride?
- Temperature control : Maintain reaction at 0–25°C to suppress exothermic side reactions .
- Catalyst screening : Test alternatives to DMF (e.g., thionyl chloride with pyridine) to reduce over-chlorination risks .
- In situ monitoring : Use <sup>19</sup>F NMR (if fluorinated analogs are synthesized) or inline IR for real-time tracking .
Q. How should researchers address contradictions in spectroscopic data for 4-<i>n</i>-Butoxy-3-methylbenzoyl chloride derivatives?
- Case study : Discrepancies in carbonyl peak positions may arise from solvent polarity or residual moisture. Compare spectra across solvents (CDCl3, DMSO-d6) and validate with X-ray crystallography, as done for 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide .
- Statistical analysis : Use multivariate methods (e.g., PCA) to differentiate experimental noise from structural anomalies .
Q. What mechanistic insights explain the reactivity of 4-<i>n</i>-Butoxy-3-methylbenzoyl chloride in nucleophilic acyl substitution reactions?
- Steric effects : The <i>ortho</i>-methyl and <i>para</i>-butoxy groups hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Electronic effects : Electron-donating butoxy group reduces electrophilicity of the carbonyl carbon, necessitating activated nucleophiles (e.g., amines with strong bases) .
Q. How can computational methods (e.g., DFT) predict the stability and reactivity of 4-<i>n</i>-Butoxy-3-methylbenzoyl chloride in complex reaction systems?
- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .
- Solvent effects : Use COSMO-RS simulations to optimize solvent selection for reactions, as demonstrated in thiocyanate coupling studies .
Methodological Notes
- Safety vs. Reactivity Trade-offs : While higher temperatures accelerate acyl chloride formation, they increase corrosion risks (evidenced by 4-Bromobenzoyl chloride’s GHS05 classification) .
- Yield Optimization : For gram-scale synthesis, iterative DoE (Design of Experiments) can balance stoichiometry, solvent volume, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
